9-Benzyl-3,6-dibromocarbazole
Overview
Description
9-Benzyl-3,6-dibromocarbazole: is a chemical compound with the molecular formula C19H13Br2N . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions of the carbazole ring and a benzyl group attached to the nitrogen atom. It is commonly used in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3,6-dibromocarbazole typically involves the bromination of carbazole followed by benzylation. One common method involves the use of 3,6-dibromocarbazole as a starting material. The benzylation is achieved by reacting 3,6-dibromocarbazole with benzyl bromide in the presence of a base such as potassium hydroxide in acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-3,6-dibromocarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .
Scientific Research Applications
Chemistry: 9-Benzyl-3,6-dibromocarbazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties .
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of carbazole have been studied for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile compound for material science applications .
Mechanism of Action
The mechanism of action of 9-Benzyl-3,6-dibromocarbazole depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and light emission. The molecular targets and pathways involved are typically related to the interaction of the compound with other components in electronic devices, influencing their performance and efficiency .
Comparison with Similar Compounds
3,6-Dibromocarbazole: Lacks the benzyl group, making it less versatile in certain synthetic applications.
9-Benzylcarbazole: Does not have bromine atoms, which limits its reactivity in substitution reactions.
Uniqueness: 9-Benzyl-3,6-dibromocarbazole is unique due to the presence of both bromine atoms and a benzyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry .
Biological Activity
9-Benzyl-3,6-dibromocarbazole is a synthetic compound derived from carbazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,6-dibromocarbazole with benzyl bromide under alkaline conditions. This reaction is facilitated by the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide as an interphase catalyst. The synthesis process can be summarized as follows:
- Reactants : 3,6-Dibromocarbazole and benzyl bromide.
- Conditions : Reflux in a toluene-water mixture with KOH.
- Catalyst : Tetrabutylammonium bromide.
- Product : this compound.
Anticancer Properties
This compound has shown significant anticancer activity in various studies. A notable investigation evaluated its cytotoxic effects on breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The results indicated:
- Cytotoxicity : The compound exhibited a GI50 (growth inhibition) value ranging from 4.7 to 32.2 µM across different derivatives tested.
- Inhibition of Migration : Compounds derived from this compound inhibited the migration of MDA-MB-231 cells by approximately 18-20%, suggesting potential use in preventing metastasis .
The mechanism through which this compound exerts its biological effects involves interaction with cellular targets that regulate growth and migration:
- Actin Dynamics : It has been observed that this compound affects actin polymerization, specifically inhibiting Arp2/3-mediated nucleation pathways. This inhibition leads to a reduction in cellular extensions such as filopodia and invadopodia, which are critical for cancer cell migration .
Toxicological Aspects
Research into the toxicological profile of this compound indicates that while it possesses beneficial bioactivity against cancer cells, it may also exhibit toxicity towards non-target cells. Studies have suggested that the compound's structure influences its toxicity profile, with halogenated compounds generally displaying higher acute toxicity compared to their non-halogenated counterparts .
Summary Table of Biological Activity
Case Studies
Several case studies have documented the effects of this compound on cancer cell lines:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates compared to untreated controls.
- Migration Assays : In wound healing assays using MDA-MB-231 cells, compounds derived from this compound significantly inhibited wound closure within a 24-hour period compared to controls .
Properties
IUPAC Name |
9-benzyl-3,6-dibromocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWRFBJSIUPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384337 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118599-27-2 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-Benzyl-3,6-dibromocarbazole synthesized and what is its role in the development of new materials?
A1: this compound is synthesized through the bromination of 9-benzyl carbazole using N-bromosuccinimide [, ]. This compound serves as a crucial intermediate in the synthesis of 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole (BPyVC) [, ]. BPyVC exhibits promising properties as a two-photon polymerization (TPP) initiator, enabling the creation of complex three-dimensional structures with high resolution [, ]. This technology has significant potential in fields such as microfabrication, photonics, and bioengineering.
Q2: What are the key structural features of this compound that make it suitable for its role in the synthesis of BPyVC?
A2: The two bromine atoms present in this compound are strategically positioned for further functionalization. They enable the compound to undergo a Heck reaction with 4-vinyl pyridine, ultimately yielding BPyVC [, ]. This reaction is crucial for introducing the vinyl pyridine groups, which contribute to the photophysical properties of BPyVC, making it suitable as a TPP initiator.
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